molecular formula C5H9NO2 B12829644 2-(Allyloxy)acetamide

2-(Allyloxy)acetamide

Cat. No.: B12829644
M. Wt: 115.13 g/mol
InChI Key: WKAPDSOUKRNDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allyloxy)acetamide is an organic compound characterized by the presence of an allyloxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)acetamide typically involves the reaction of allyl alcohol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the carbon atom of chloroacetamide, displacing the chlorine atom and forming the desired product.

Reaction Conditions:

    Reagents: Allyl alcohol, chloroacetamide, base (e.g., sodium hydroxide)

    Solvent: Typically an organic solvent such as dichloromethane or ethanol

    Temperature: Room temperature to moderate heating (25-60°C)

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of allyloxyacetic acid or allyloxyacetaldehyde.

    Reduction: Formation of 2-(allyloxy)ethylamine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(Allyloxy)acetamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)acetamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its amide group can interact with biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)acetamide: Similar structure but with a methoxy group instead of an allyloxy group.

    2-(Ethoxy)acetamide: Similar structure but with an ethoxy group instead of an allyloxy group.

    2-(Propoxy)acetamide: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness

2-(Allyloxy)acetamide is unique due to the presence of the allyloxy group, which can undergo additional reactions such as polymerization or cross-linking, making it versatile for various applications.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-prop-2-enoxyacetamide

InChI

InChI=1S/C5H9NO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H2,6,7)

InChI Key

WKAPDSOUKRNDLE-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.